CYP3A4 Inhibitory Potential: Low Liability Relative to Common Drug Interaction Benchmark
In human liver microsome assays, 2'-cyano-3-(4-fluorophenyl)propiophenone demonstrates weak inhibition of CYP3A4 with an IC₅₀ of 20,000 nM (20 µM) [1]. This value is substantially higher (i.e., lower inhibitory potential) than clinically relevant CYP3A4 inhibitors such as ketoconazole (IC₅₀ ≈ 0.01 µM) and is also above the typical screening threshold of 10 µM, indicating minimal risk of CYP-mediated drug interactions in vitro [2].
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | Ketoconazole: IC₅₀ ≈ 0.01 µM; General screening threshold: < 10 µM considered significant inhibition |
| Quantified Difference | Target compound IC₅₀ is ~2000-fold higher (weaker) than ketoconazole; exceeds 10 µM threshold by 2-fold |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation; NADPH addition; 2 hr incubation |
Why This Matters
This low CYP3A4 inhibition profile reduces the likelihood of off-target metabolic interference in cell-based assays, making the compound a more suitable tool for in vitro pharmacology studies compared to more promiscuous analogs.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): IC₅₀ = 2.00E+4 nM for CYP3A4 inhibition in human liver microsomes. Retrieved from bindingdb.org View Source
- [2] U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. FDA-2020-D-1060. View Source
